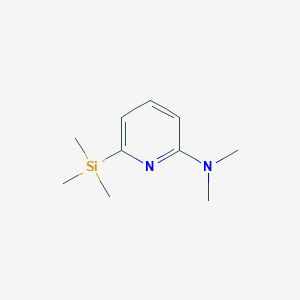

N,N-dimethyl-6-(trimethylsilyl)pyridin-2-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N,N-dimethyl-6-(trimethylsilyl)pyridin-2-amine is an organosilicon compound that features a pyridine ring substituted with a trimethylsilyl group and a dimethylamino group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-6-(trimethylsilyl)pyridin-2-amine typically involves the reaction of 2-chloropyridine with trimethylsilyl chloride in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction proceeds through nucleophilic substitution, where the chlorine atom is replaced by the trimethylsilyl group. The resulting intermediate is then treated with dimethylamine to yield the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the product. This includes controlling temperature, reaction time, and the concentration of reagents.

Analyse Chemischer Reaktionen

Reactivity of Functional Groups

2.1. Trimethylsilyl (TMS) Group Reactivity

The TMS group is hydrolytically labile and serves as a traceless activating group:

- Acidic Hydrolysis : Under acidic conditions (e.g., HCl/MeOH), the TMS group is cleaved to yield N,N-dimethylpyridin-2-amine (desilylation) .

- Base-Promoted Reactions : In the presence of NaOH or K₂CO₃, the TMS group may participate in elimination or substitution reactions. For example, silyl-protected amines react with electrophiles (e.g., aldehydes) to form imines after deprotection .

2.2. Dimethylamino Group Reactivity

The electron-donating dimethylamino group activates the pyridine ring toward electrophilic substitution:

2.3. Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions enable functionalization at the TMS site:

- Buchwald-Hartwig Amination : Replacement of the TMS group with aryl/alkyl amines under Pd catalysis (e.g., Pd(OAc)₂, XPhos) .

- Suzuki-Miyaura Coupling : Transmetallation of the TMS group with boronic acids, though this requires prior conversion to a halide or triflate .

Stability and Functional Group Compatibility

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

N,N-Dimethyl-6-(trimethylsilyl)pyridin-2-amine serves as an important intermediate in the synthesis of complex organic molecules. Its trimethylsilyl group enhances its reactivity, making it suitable for various coupling reactions.

Table 1: Synthetic Applications

Medicinal Chemistry

The compound has shown potential in drug development, particularly as a pharmacophore for various bioactive molecules. Its structural modifications can lead to compounds with significant biological activity.

Case Study: Antitumor Activity

A study demonstrated that derivatives of this compound exhibited selective cytotoxicity against certain cancer cell lines. The modifications to the pyridine ring were found to enhance the compound's ability to inhibit tumor growth.

Material Science

In material science, this compound is explored for its role in developing functional materials, including polymers and coatings that require specific chemical properties.

Table 2: Material Applications

Analytical Chemistry

This compound is also employed as a derivatizing agent in gas chromatography (GC) and mass spectrometry (MS). Its ability to form stable derivatives improves the detection and quantification of various analytes.

Table 3: Analytical Applications

Wirkmechanismus

The mechanism of action of N,N-dimethyl-6-(trimethylsilyl)pyridin-2-amine involves its ability to act as a nucleophile or electrophile in various chemical reactions. The trimethylsilyl group enhances the compound’s stability and reactivity, allowing it to participate in a wide range of transformations. The dimethylamino group can interact with molecular targets, influencing the compound’s overall reactivity and selectivity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

N,N-dimethyltrimethylsilylamine: Similar in structure but lacks the pyridine ring.

N,N-diethyltrimethylsilylamine: Contains ethyl groups instead of methyl groups.

N-trimethylsilyl-N-methyl trifluoroacetamide: Features a trifluoroacetamide group instead of a pyridine ring.

Uniqueness

N,N-dimethyl-6-(trimethylsilyl)pyridin-2-amine is unique due to the presence of both a trimethylsilyl group and a pyridine ring, which imparts distinct chemical properties and reactivity. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Biologische Aktivität

N,N-dimethyl-6-(trimethylsilyl)pyridin-2-amine is a compound that has garnered attention for its potential biological activities and applications in medicinal chemistry. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features a pyridine ring substituted with a dimethylamino group and a trimethylsilyl group. The presence of these functional groups enhances its reactivity and stability, making it suitable for various chemical transformations.

The biological activity of this compound is largely attributed to its ability to act as both a nucleophile and an electrophile in chemical reactions. The trimethylsilyl group increases the compound's stability, while the dimethylamino group can interact with biological targets, influencing its reactivity and selectivity.

1. Coordination Chemistry

This compound has been investigated for its potential as a ligand in coordination chemistry. Its ability to form complexes with metal ions can facilitate various biochemical processes.

2. Drug Development

The compound has shown promise in drug development due to its capacity to modify biological activity. It has been explored for potential therapeutic applications, particularly in targeting specific diseases through its interactions with biological molecules.

Research Findings

Several studies have investigated the biological activities associated with this compound:

Case Studies

- Anticancer Activity : Research has indicated that related pyridine derivatives exhibit potent anticancer activities. For instance, compounds derived from pyridine structures have been shown to inhibit tumor growth in vitro and in vivo models, suggesting that this compound could have similar effects through structural analogs .

- Pharmacokinetic Properties : A study on aminothiazole derivatives highlighted that modifications similar to those found in this compound can lead to improved pharmacokinetic profiles, including enhanced oral bioavailability and brain exposure . This suggests that the compound may possess favorable characteristics for drug formulation.

Eigenschaften

IUPAC Name |

N,N-dimethyl-6-trimethylsilylpyridin-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2Si/c1-12(2)9-7-6-8-10(11-9)13(3,4)5/h6-8H,1-5H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEXVHGVWBZHWQC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC(=CC=C1)[Si](C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2Si |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.